p-Hydroxymesocarb

Description

Properties

IUPAC Name |

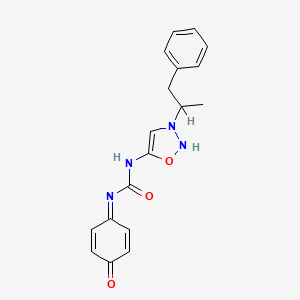

1-(4-oxocyclohexa-2,5-dien-1-ylidene)-3-[3-(1-phenylpropan-2-yl)-2H-oxadiazol-5-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3/c1-13(11-14-5-3-2-4-6-14)22-12-17(25-21-22)20-18(24)19-15-7-9-16(23)10-8-15/h2-10,12-13,21H,11H2,1H3,(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KITIAKQQLWGTBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)N2C=C(ON2)NC(=O)N=C3C=CC(=O)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801024512 | |

| Record name | p-Hydroxymesocarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801024512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72460-70-9 | |

| Record name | p-Hydroxymesocarb | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072460709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Hydroxymesocarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801024512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-HYDROXYMESOCARB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/693AB2R3XW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

In Vitro Enzymatic Hydroxylation

Human liver microsomes and S9 fractions have been employed to synthesize this compound enzymatically. Cytochrome P450 enzymes mediate the para-hydroxylation of mesocarb, producing this compound as the sole metabolite in vitro. However, enzymatic synthesis is limited by low yields and the inability to produce di- or trihydroxylated derivatives, making chemical synthesis the preferred method for large-scale production.

Table 2: Comparison of Enzymatic vs. Chemical Synthesis

| Parameter | Enzymatic Synthesis | Chemical Synthesis |

|---|---|---|

| Primary Metabolite | This compound only | This compound |

| Yield | <5% | 85–95% |

| Scalability | Limited by enzyme activity | High (100–500 mg batches) |

| Cost | High (enzyme procurement) | Moderate (reagent costs) |

Structural Characterization and Analytical Validation

Spectroscopic Analysis

Synthesized this compound was characterized using:

Chromatographic Profiling

Reversed-phase HPLC with UV detection (λ = 254 nm) revealed a retention time of 5.37 minutes for this compound, distinct from parent mesocarb (6.82 minutes). Method validation demonstrated linearity (R² > 0.99) over 1–100 ng/mL and a detection limit of 0.5 ng/mL in urine.

Urinary Metabolite Profiling and Doping Control

In Vivo Metabolism Studies

Administration of mesocarb (5–10 mg) in humans resulted in urinary excretion of this compound as:

The metabolite was detectable for 48–72 hours post-administration, underscoring its utility in anti-doping testing.

Sample Preparation and Extraction

Urine samples were processed using solid-phase extraction (C₁₈ cartridges) with methyltestosterone as an internal standard. Enzymatic hydrolysis (β-glucuronidase/arylsulfatase) liberated free this compound, which was extracted with ethyl acetate (recovery >80%).

Applications in Anti-Doping Laboratories

Reference Material Production

Synthetic this compound (purity 92–99.6%) is distributed to WADA-accredited laboratories for use in:

Chemical Reactions Analysis

Types of Reactions

p-Hydroxymesocarb undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be further oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form dehydroxylated derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of this compound, which can be analyzed and characterized using advanced analytical techniques .

Scientific Research Applications

Doping Analysis

Significance in Anti-Doping Efforts

p-Hydroxymesocarb is identified as the primary metabolite of mesocarb, which is classified as a prohibited substance by the World Anti-Doping Agency (WADA). The detection of this metabolite is crucial for doping control in sports due to its stimulant effects on the central nervous system. Research has focused on developing reliable analytical methods to detect this compound in biological samples, particularly urine.

Analytical Methods

Recent studies have utilized high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to identify and quantify this compound and its conjugated forms in urine samples. A validated screening method demonstrated high sensitivity and specificity for detecting this compound sulfate and free this compound, with limits of detection as low as 0.1 ng/mL . This advancement facilitates accurate doping control analyses and contributes to the integrity of competitive sports.

Metabolic Studies

Metabolism of Mesocarb

The metabolic pathway of mesocarb has been extensively studied to understand how it transforms into various metabolites, including this compound. Research indicates that after administration, mesocarb undergoes hydroxylation and conjugation processes, leading to multiple metabolites excreted in urine . These findings are vital for toxicological assessments and understanding the drug's pharmacokinetics.

Case Studies on Metabolic Impact

In controlled studies involving healthy volunteers, researchers identified 19 metabolites of mesocarb, including free and conjugated forms of this compound. These studies provided insights into the duration and extent of mesocarb's presence in the human body post-administration . The ability to detect these metabolites up to 48 hours after ingestion underscores the importance of this compound in pharmacological monitoring.

Potential Therapeutic Applications

Exploration in Cancer Research

Emerging research suggests that compounds related to mesocarb may have implications in cancer therapy. The metabolic effects observed with this compound could potentially influence oxidative stress pathways in cancer cells. Although direct therapeutic applications are still under investigation, the modulation of oxidative metabolism presents an intriguing area for future research .

Pharmacological Properties

While primarily known for its role as a metabolite in doping analysis, this compound's pharmacological properties could be explored further. Its interaction with biological systems may provide insights into developing new therapeutic agents targeting metabolic disorders or conditions characterized by oxidative stress.

Mechanism of Action

The mechanism of action of p-Hydroxymesocarb involves its interaction with various molecular targets and pathways. It is primarily metabolized in the liver, where it undergoes hydroxylation and conjugation with sulfate or glucuronic acid. These metabolites are then excreted in the urine, making them useful markers for doping control analyses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

p-Hydroxymesocarb is structurally distinct from its parent compound, mesocarb, and other aromatic hydroxy acids like p-Hydroxybenzoic acid:

| Compound | Core Structure | Functional Groups | Molecular Features |

|---|---|---|---|

| This compound | Hydroxylated mesocarb metabolite | Para-hydroxyl, carbamate, phenyl | Metabolite of a psychostimulant |

| Mesocarb | Parent compound | Carbamate, phenyl | Psychostimulant with abuse potential |

| p-Hydroxybenzoic acid | Benzoic acid derivative | Para-hydroxyl, carboxylic acid | Preservative, industrial uses |

Key differences include mesocarb’s carbamate group, which is absent in p-Hydroxybenzoic acid, and the latter’s carboxylic acid moiety, which influences its solubility and industrial applications .

Metabolic Pathways and Conjugation

- This compound : Formed via cytochrome P450-mediated hydroxylation of mesocarb, followed by sulfate conjugation. This dual-phase metabolism enhances urinary excretion, facilitating detection in antidoping tests .

- p-Hydroxybenzoic acid : Primarily used as a preservative (e.g., parabens) and metabolized via glycine conjugation or glucuronidation in humans, unrelated to stimulant pathways .

Analytical Detection Parameters

The LC-MS/MS method optimized for this compound demonstrates superior sensitivity compared to its sulfate conjugate:

| Parameter | This compound | This compound Sulfate |

|---|---|---|

| LOD (ng/mL) | 0.1 | 0.5 |

| Recovery (%) | 105.9 ± 10.8 | 100.3 ± 0.8 |

| Precision (RSD, %) | <15 | <15 |

These metrics highlight this compound’s detectability at trace levels, critical for identifying mesocarb misuse . In contrast, p-Hydroxybenzoic acid is typically quantified via HPLC-UV in preservative analysis, with higher LODs (e.g., ~1 µg/mL) due to its widespread use in consumer products .

Biological Activity

p-Hydroxymesocarb is a significant metabolite of mesocarb, a compound often associated with doping in sports. This article explores the biological activity of this compound, focusing on its synthesis, detection methods, and pharmacological properties based on diverse research findings.

Synthesis and Characterization

This compound is synthesized as a hydroxylated metabolite of mesocarb. Research indicates that it is the most prevalent metabolite found in human urine after mesocarb administration, both in conjugated and non-conjugated forms . The synthesis involves enzymatic processes using human liver proteins, which facilitate the hydroxylation of mesocarb to form various metabolites including this compound .

Table 1: Metabolites of Mesocarb

| Metabolite | Type | Prevalence in Urine |

|---|---|---|

| This compound | Hydroxylated | Most prevalent |

| Hydroxymesocarb | Hydroxylated | Moderate |

| Dihydroxymesocarb | Hydroxylated | Less prevalent |

Biological Activity

The biological activity of this compound has been investigated primarily in the context of doping control. Its detection is crucial for identifying misuse in competitive sports. Studies have shown that this compound can be detected in urine samples for up to 48 hours post-administration, with some metabolites remaining detectable for as long as 120 hours .

Detection Methods

The detection of this compound and its metabolites has advanced significantly with the use of liquid chromatography coupled with mass spectrometry (LC-MS/MS). This method provides high sensitivity and specificity for detecting low concentrations of metabolites in biological samples .

Case Studies

- Doping Control in Athletes : A study focused on the metabolic profiling of mesocarb in athletes demonstrated that this compound was consistently one of the primary metabolites detected during doping tests. The study emphasized the importance of accurate detection methods to prevent performance-enhancing drug use .

- Metabolic Fate in Humans : Research involving human subjects who ingested mesocarb showed that this compound was the predominant metabolite found in urine samples collected over several days. This finding supports its potential as a biomarker for mesocarb use .

Table 2: Detection Times for Metabolites

| Metabolite | Detection Time (hours) |

|---|---|

| This compound | Up to 48 |

| Hydroxymesocarb | Up to 72 |

| Dihydroxymesocarb | Up to 120 |

Q & A

Q. What are the recommended analytical methods for characterizing p-Hydroxymesocarb’s purity and structural integrity?

Methodological Answer:

- Spectroscopic Techniques : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity, supplemented by infrared (IR) spectroscopy for functional group validation. High-resolution mass spectrometry (HRMS) is critical for molecular weight confirmation .

- Chromatographic Methods : High-performance liquid chromatography (HPLC) with ultraviolet (UV) or diode array detection (DAD) is recommended for purity assessment. Ensure retention time consistency and peak symmetry to detect impurities .

- Crystallography : Single-crystal X-ray diffraction provides definitive structural elucidation but requires high-quality crystalline samples .

Q. How should researchers design experiments to synthesize this compound reproducibly?

Methodological Answer:

- Stepwise Protocol : Document reaction conditions (temperature, solvent, catalyst) in triplicate to ensure reproducibility. Include negative controls (e.g., omitting catalysts) to verify reaction specificity .

- Validation : Cross-reference synthetic yields and spectral data with prior literature. Discrepancies >5% warrant re-evaluation of solvent purity or catalyst activity .

- Data Reporting : Adhere to IUPAC guidelines for compound naming and report all physical properties (melting point, solubility) in standardized units .

Q. What statistical approaches are essential for initial pharmacological screening of this compound?

Methodological Answer:

- Dose-Response Analysis : Use nonlinear regression models (e.g., sigmoidal curves) to calculate EC₅₀/IC₅₀ values. Include 95% confidence intervals to quantify uncertainty .

- Replicates : Perform experiments in triplicate, with independent biological replicates to account for variability. Outliers should be analyzed via Grubbs’ test before exclusion .

- Controls : Compare results to positive/negative controls (e.g., known inhibitors) to validate assay robustness .

Advanced Research Questions

Q. How can conflicting data on this compound’s metabolic stability be resolved?

Methodological Answer:

- Source Analysis : Identify methodological differences (e.g., in vitro vs. in vivo models, enzyme sources). For example, liver microsomes from different species may yield variable CYP450 metabolism rates .

- Meta-Analysis : Aggregate datasets using random-effects models to quantify heterogeneity. Apply Cochran’s Q-test (p < 0.05 indicates significant inconsistency) .

- Replication Studies : Redesign experiments under harmonized conditions (e.g., standardized incubation times) to isolate variables .

Q. What strategies optimize the enantiomeric resolution of this compound derivatives?

Methodological Answer:

- Chiral Chromatography : Use polysaccharide-based chiral stationary phases (CSPs) like Chiralpak® AD-H. Optimize mobile phase composition (e.g., n-hexane:isopropanol ratios) to improve separation .

- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) or asymmetric catalysts to enhance enantioselectivity. Monitor reaction progress via circular dichroism (CD) spectroscopy .

- Computational Modeling : Apply molecular docking simulations to predict CSP interactions and guide column selection .

Q. How should researchers address discrepancies in this compound’s toxicity profiles across cell lines?

Methodological Answer:

- Cell Line Validation : Verify genetic stability (e.g., STR profiling) and passage numbers of cell lines. Contaminated or over-passaged lines may skew toxicity thresholds .

- Mechanistic Studies : Use RNA-seq or proteomics to identify differential expression of detoxification pathways (e.g., GST, Nrf2) between cell types .

- Cross-Platform Validation : Compare results from MTT, ATP-based, and clonogenic assays to distinguish true cytotoxicity from assay-specific artifacts .

Methodological Guidelines for Data Reporting

- Tables : Include raw data in appendices and processed data (mean ± SD, n ≥ 3) in the main text. Highlight statistically significant differences (p < 0.05) using asterisks .

- Figures : Use color-coded graphs for dose-response curves. Avoid overcrowding; limit chemical structures in graphics to 2–3 key compounds .

- Ethical Compliance : For in vivo studies, document approval from institutional review boards (IRBs) and adherence to ARRIVE guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.